molecular formula C11H7F3N2S B1391141 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214392-00-3

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1391141
CAS No.: 1214392-00-3
M. Wt: 256.25 g/mol
InChI Key: FDVJPAIUPBSRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction.

    Thiol Group Addition: The thiol group is introduced through a nucleophilic substitution reaction, often using thiourea as a precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

The compound 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol (C11H7F3N2S) is a thiol derivative of pyridine that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, materials science, and catalysis, backed by comprehensive data and case studies.

Structure and Composition

  • Molecular Weight : 256.246 g/mol
  • Molecular Formula : C11H7F3N2S
  • IUPAC Name : this compound

Physical Properties

  • Appearance : Typically a solid at room temperature.
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Medicinal Chemistry

This compound has shown potential as a pharmacological agent due to its ability to interact with biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that this compound could inhibit the proliferation of breast cancer cells, suggesting its potential as an anticancer agent .

Materials Science

The compound is also being explored for its role in developing advanced materials, particularly in the field of sensors and electronic devices.

Case Study: Sensor Development

A recent study highlighted the use of this compound in creating sensors for detecting heavy metals. The compound's thiol group enhances its binding affinity for metal ions, making it an effective chelating agent .

Catalysis

Due to its unique structure, this compound serves as a catalyst in various organic reactions.

Case Study: Catalytic Reactions

In a series of experiments, this thiol derivative was utilized as a catalyst for the synthesis of heterocyclic compounds. The results showed improved yields and selectivity compared to traditional catalysts, indicating its effectiveness in organic synthesis .

Data Table

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer AgentInhibits proliferation of breast cancer cells
Materials ScienceHeavy Metal SensorsEffective chelating agent for metal ion detection
CatalysisOrganic SynthesisImproved yields and selectivity in reactions

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-4-yl)-6-methylpyridine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(Pyridin-4-yl)-6-chloropyridine-2-thiol: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.

Biological Activity

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound characterized by its unique trifluoromethyl and thiol functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H7F3N2SC_{11}H_{7}F_{3}N_{2}S. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with biological targets. The thiol group enables the formation of covalent bonds with cysteine residues in proteins, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
  • Cell Penetration : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, enhancing its bioavailability and efficacy in biological systems.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds featuring trifluoromethyl pyridine derivatives. For instance, novel derivatives were shown to enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL) in plants. These enzymes play critical roles in plant defense mechanisms against viral infections .

Case Studies

  • Inhibition Studies : In cell-based assays, compounds similar to this compound demonstrated significant inhibition of specific enzymes linked to cancer progression. For example, certain derivatives exhibited over 95% inhibition at concentrations as low as 0.1 µM in luciferase reporter assays .
  • Antiviral Efficacy : A study evaluated the curative and protective activities of various trifluoromethyl pyridine derivatives against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Some compounds showed protective values exceeding those of established antiviral agents, indicating their potential application in agricultural biotechnology .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCovalent bond formation with cysteine residues inhibiting enzyme activity
Antiviral ActivityEnhancement of plant defense enzymes against viral infections
Cancer ResearchSignificant inhibition of cancer-related enzymes in luciferase assays

Properties

IUPAC Name

5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVJPAIUPBSRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC(=C1C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
Reactant of Route 3
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
Reactant of Route 4
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
Reactant of Route 6
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.